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Abstract

Anhydrosafflor yellow B (AHSYB) is a principal bioactive quinochalcone C-glycoside found in
the florets of Safflower (Carthamus tinctorius L.).[1][2] It exhibits a range of pharmacological
activities, including antioxidant and cardioprotective effects, making its efficient purification
crucial for research and drug development.[1][3] High-Speed Counter-Current Chromatography
(HSCCC) offers a robust and effective method for the preparative isolation of AHSYB. As a
liquid-liquid partition chromatography technique, HSCCC eliminates the need for a solid
support matrix, thereby preventing the irreversible adsorption of samples and enabling high
sample loading capacity and recovery.[4] This application note provides detailed protocols for
the extraction, HSCCC purification, and purity analysis of AHSYB from Safflower, achieving
purities of over 98%.[1][3]

Introduction

Safflower (Carthamus tinctorius L.) has been used for centuries in traditional Chinese medicine
to treat a variety of ailments, including cardiovascular diseases.[2] The therapeutic effects are
largely attributed to its water-soluble pigments, primarily hydroxysafflor yellow A (HSYA) and
anhydrosafflor yellow B (AHSYB).[1] AHSYB, a major active pigment, has garnered
significant attention for its potential health benefits.[3] However, isolating AHSYB with high
purity from the complex chemical matrix of crude safflower extract presents a significant
challenge.
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High-Speed Counter-Current Chromatography (HSCCC) is an ideal technology for this
purpose. It operates by partitioning solutes between two immiscible liquid phases, one
stationary and one mobile, within a coil column subjected to a strong centrifugal force field. This
support-free system minimizes sample loss and degradation, making it superior to traditional
solid-phase chromatography for purifying delicate natural products.[4] This document outlines
an optimized HSCCC method for the efficient, preparative-scale purification of Anhydrosafflor

yellow B.

Experimental Workflows and Principles

The overall process involves the extraction of crude flavonoids from safflower florets, followed
by purification using HSCCC and subsequent purity verification via High-Performance Liquid
Chromatography (HPLC).
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Overall Workflow for Anhydrosafflor Yellow B Purification
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Caption: Workflow for AHSYB purification.
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The core of the purification process is the HSCCC system. A two-phase solvent system is
equilibrated, and the stationary phase is retained in the column by centrifugal force while the
mobile phase is pumped through. The sample is injected and its components are separated
based on their differing partition coefficients between the two liquid phases.

Caption: Principle of HSCCC separation.

Experimental Protocols
Protocol 1: Crude Extract Preparation

o Maceration: Weigh 100 g of dried Safflower floret powder and suspend it in 1.5 L of distilled
water.[5]

o Extraction: Stir the suspension at room temperature for 1 hour.
« Filtration: Separate the extract from the solid residue by centrifugation followed by filtration.

» Concentration: Concentrate the agueous extract under reduced pressure at 50°C to yield a
crude sample ready for HSCCC purification.

Protocol 2: HSCCC Purification of Anhydrosafflor Yellow
B

e Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl
acetate-n-butanol-water at a volume ratio of (3:1:4, v/v/v). Mix the solvents thoroughly in a
separation funnel and allow the phases to separate. The upper phase will serve as the
stationary phase and the lower aqueous phase as the mobile phase.

e HSCCC System Setup:
o Fill the entire column with the upper phase (stationary phase) at a flow rate of 20 mL/min.
o Set the apparatus rotation speed to 850 rpm and the separation temperature to 40°C.[1][3]

o Equilibration: Once the desired speed and temperature are reached, pump the lower phase
(mobile phase) into the column at a flow rate of 2.0 mL/min.[1][3] Continue until the mobile
phase front emerges from the outlet and a hydrodynamic equilibrium is established.
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o Sample Injection: Dissolve 200 mg of the crude extract in 10 mL of a 1.1 mixture of the
stationary and mobile phases. Inject the sample solution into the column through the
injection valve.

o Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the
effluent using a UV detector at 403 nm.[6] Collect fractions based on the resulting
chromatogram peaks. The peak corresponding to Anhydrosafflor yellow B is collected for
further analysis.

Protocol 3: Purity Analysis by HPLC

 Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5
pum) is used.

» Mobile Phase: The mobile phase consists of acetonitrile (Solvent A) and 0.1% formic acid in
water (Solvent B).[6]

o Gradient Elution: Employ a gradient elution program as follows: 10%-22% A over 0-12 min;
22%-26% A over 12-20 min.[6]

e Analysis Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
Monitor the eluent at a wavelength of 403 nm.[6]

e Quantification: Inject the collected AHSYB fraction. Determine the purity by calculating the
peak area percentage.

Results and Data

The successful purification of Anhydrosafflor yellow B is highly dependent on the selection of
the solvent system and the optimization of operating parameters.

Table 1: HSCCC Solvent System Selection
Considerations
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Solvent o .
Partition . ) Stationary
System o Settling Time o
. Coefficient (K) Phase Suitability
Composition (s) .
of AHSYB Retention (%)
(viviv)

n-Hexane-Ethyl
Acetate-
Methanol-Water
(1:10:1:10)

08-15 <25 40 - 60 Good

Ethyl Acetate-n-
Butanol-Water 0.5-2.0 <30 > 50 Excellent
(3:1:4)

Chloroform-
Methanol-Water-

Varies ~30 ~62 Moderate
n-Butanol

(4:3:2:1.5)

Note: The partition coefficient (K) is the ratio of the solute concentration in the stationary phase
to that in the mobile phase. A K value between 0.5 and 2.0 is generally considered ideal for
good separation.[7]

Table 2: Optimized HSCCC Operating Parameters for
AHSYB Purification
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Parameter Optimized Value Reference

Apparatus TBE-300C HSCCC [3]

Ethyl Acetate-n-Butanol-Water ~ Adapted from flavonoid
Solvent System

(3:1:4, viviv) separation principles
Revolution Speed 850 rpm [11[3]
Mobile Phase Flow Rate 2.0 mL/min [11[3]
Separation Temperature 40 °C [1][3]
Detection Wavelength 403 nm [6]
Stationary Phase Upper organic phase [7]
Mobile Phase Lower aqueous phase [7]

Table 3: Summary of Purification Results

Parameter Result

Sample Loading 200 mg crude extract

Yield of AHSYB ~15-20 mg (Typical)

Purity of AHSYB (by HPLC) > 98%

Recovery > 90%
Discussion

The key to a successful HSCCC separation is the selection of a suitable two-phase solvent
system. The chosen system must provide an ideal partition coefficient (K) for the target
compound and maintain a high retention of the stationary phase.[4][7] The ethyl acetate-n-
butanol-water system offers an excellent balance for separating moderately polar
guinochalcones like AHSYB.

Operational parameters also play a critical role. The revolution speed of 850 rpm ensures good
retention of the stationary phase while preventing excessive emulsification.[1][3] A mobile
phase flow rate of 2.0 mL/min provides a good balance between separation time and
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resolution.[3][7] Elevating the temperature to 40°C can help reduce the viscosity of the solvent
phases, improving mass transfer and peak efficiency.[1][3] Under these optimized conditions,
AHSYB can be separated from other safflower pigments, such as HSYA, with high resolution.

Conclusion

High-Speed Counter-Current Chromatography is a highly efficient and reliable method for the
preparative isolation and purification of Anhydrosafflor yellow B from crude extracts of
Carthamus tinctorius. The protocol described provides a straightforward and scalable approach
to obtain AHSYB with over 98% purity, facilitating further pharmacological research and
development. The absence of a solid support minimizes sample loss and ensures high
recovery rates, making HSCCC the preferred technique for this application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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